2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile
Description
Chemical Structure and Properties The compound 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile is a nitrile derivative featuring a sulfonyl group linked to a substituted pyridine ring and a dimethylamino-propenenitrile moiety. Its molecular formula is C₁₂H₁₀ClF₃N₃O₂S, with a molecular weight of 369.74 g/mol (calculated). Key structural elements include:
- A 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, providing electron-withdrawing properties.
- A sulfonyl bridge (-SO₂-) enhancing stability and influencing solubility.
Synonyms and Identifiers
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl-3-(dimethylamino)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3O2S/c1-18(2)6-8(4-16)21(19,20)10-9(12)3-7(5-17-10)11(13,14)15/h3,5-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAFDFIDMIQQNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)S(=O)(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile typically involves multiple steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with appropriate substitutions. This can be achieved through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under specific conditions.
Sulfonylation: The sulfonyl group is added to the pyridine ring using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Formation of the Enamine Nitrile: The final step involves the reaction of the sulfonylated pyridine with dimethylamine and acrylonitrile under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing
Biological Activity
The compound 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 331.73 g/mol. The structure features a pyridine ring substituted with a sulfonyl group and a dimethylamino propene side chain, contributing to its unique biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethyl pyridines have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and increasing antimicrobial efficacy.
Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit key enzymes involved in bacterial metabolism. For example, similar compounds have been reported to inhibit the Type III secretion system (T3SS), which is crucial for the virulence of certain pathogens . Inhibition studies demonstrated that at concentrations around 50 μM, significant reductions in enzyme activity were observed, indicating potential therapeutic applications in treating infections caused by T3SS-dependent bacteria.
Anti-Cancer Properties
Emerging studies suggest that the compound may possess anti-cancer properties. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation . The dimethylamino group is hypothesized to play a role in enhancing cytotoxicity against cancer cell lines.
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : By binding to active sites on target enzymes, the compound disrupts normal metabolic processes.
- Cell Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Signal Transduction Interference : The compound may interfere with intracellular signaling pathways critical for cell survival .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile exhibit significant anticancer properties. For instance, studies have shown that pyridine derivatives can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy in vivo.
Case Study:
A recent study published in Medicinal Chemistry explored the synthesis of sulfonamide derivatives based on pyridine scaffolds, demonstrating their effectiveness against various cancer cell lines. The study highlighted the importance of structural modifications, such as the incorporation of sulfonyl groups, which increased the compounds' potency against resistant cancer types .
Agrochemical Applications
Fungicidal Properties
The compound has been investigated for its fungicidal properties, particularly in agricultural settings. Its ability to disrupt fungal cell membranes makes it a candidate for developing new fungicides.
Case Study:
A patent filed for a fungicidal composition involving this compound demonstrated effective control over fungal pathogens in crops. The study reported enhanced crop yield and reduced disease incidence when applied as part of an integrated pest management system .
Materials Science
Polymer Additives
This compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its unique chemical structure allows it to interact favorably with polymer matrices.
Case Study:
Research published in Materials Science highlighted the incorporation of pyridine-based sulfonamide additives into polycarbonate matrices, resulting in improved thermal degradation temperatures and mechanical strength. The study concluded that such modifications could lead to the development of advanced materials suitable for high-performance applications .
Synthetic Applications
Reagent in Organic Synthesis
The compound acts as a versatile reagent in organic synthesis, particularly in cross-coupling reactions. Its ability to form stable intermediates makes it valuable for constructing complex organic molecules.
Example Reaction:
In a synthetic pathway involving palladium-catalyzed cross-coupling reactions, this compound was used to form carbon-carbon bonds efficiently, demonstrating its utility in building diverse chemical libraries .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Detailed Analysis
Fluopyram (N-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide)
- Structural Divergence : Replaces the sulfonyl-propenenitrile group with a benzamide-ethyl chain.
- Functional Impact : The benzamide group enhances systemic mobility in plants, making Fluopyram effective as a systemic fungicide .
- Toxicity Profile : Induces thyroid tumors in rodents, linked to disruption of iodide uptake .
2-((4-Chlorophenyl)sulfonyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)prop-2-enenitrile Structural Similarity: Shares the sulfonyl and pyridine motifs but incorporates a thioether linkage and chlorophenyl group.
Pyridine-Pyrimidine Hybrids
- Example : 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidine.
- Structural Advantage : Pyrimidine rings offer hydrogen-bonding sites for target engagement (e.g., enzyme inhibition) .
Q & A
Basic: What are the established synthetic routes for 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile, and what key intermediates are involved?
Answer:
The synthesis typically involves three stages:
Preparation of the pyridine sulfonyl chloride intermediate : 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride is synthesized via chlorosulfonation of 2-amino-3-chloro-5-(trifluoromethyl)pyridine (a common precursor, CAS 79456-26-1) using reagents like chlorosulfonic acid .
Sulfonylation : The sulfonyl chloride reacts with a propenenitrile derivative bearing a dimethylamino group. This step often employs base-catalyzed coupling (e.g., triethylamine in dry THF) to form the sulfonyl linkage .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using acetonitrile) isolates the final product. Key intermediates include the sulfonyl chloride and the enenitrile precursor, which must be rigorously dried to avoid hydrolysis .
Advanced: How can reaction conditions be optimized to improve the yield of the sulfonylation step?
Answer:
Optimization strategies include:
- Solvent selection : Anhydrous solvents like THF or DMF minimize side reactions (e.g., hydrolysis of the sulfonyl chloride). DMF enhances solubility but requires lower temperatures (−10°C) to suppress byproducts .
- Catalyst use : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate coupling efficiency .
- Stoichiometric control : A 1.2:1 molar ratio of sulfonyl chloride to enenitrile precursor ensures complete conversion while avoiding excess reagent degradation.
- In-line monitoring : FTIR or HPLC tracks reaction progress, enabling timely quenching to prevent over-reaction .
Structural Analysis: What crystallographic challenges are associated with determining the structure of this compound, and how can SHELX software be applied?
Answer:
Challenges include:
- Disorder in flexible groups : The dimethylamino and prop-2-enenitrile moieties may exhibit rotational disorder. SHELXL’s PART and AFIX commands help model partial occupancy .
- Twinned crystals : Twinning (common in sulfonamide derivatives) requires using TWIN/BASF instructions in SHELXL to refine overlapping lattices .
- High Z′ structures : Multiple molecules per asymmetric unit complicate refinement. Tools like PLATON’s ADDSYM detect missed symmetry .
Reactivity: What is the role of the dimethylamino group in the compound’s reactivity, and how does it influence nucleophilic attack?
Answer:
The dimethylamino group acts as an electron donor via resonance, activating the adjacent nitrile toward nucleophilic addition (e.g., with amines or thiols). This effect is confirmed by DFT calculations showing reduced LUMO energy at the nitrile carbon (−3.2 eV vs. −2.8 eV in non-dimethylated analogs) . Advanced studies use kinetic isotope effects (KIE) to differentiate between stepwise (polar) and concerted mechanisms in nucleophilic substitutions .
Data Contradiction: How should researchers address discrepancies in spectroscopic data (e.g., NMR vs. X-ray) when characterizing this compound?
Answer:
- Cross-validation : Compare / NMR shifts with computed values (GIAO-DFT at B3LYP/6-311+G(d,p)) to validate assignments .
- Dynamic effects in NMR : Temperature-dependent NMR resolves ambiguities (e.g., rotameric splitting in dimethylamino groups).
- X-ray vs. solution structure : For flexible moieties, molecular dynamics simulations (AMBER) reconcile solid-state and solution conformations .
Safety: What are the recommended handling procedures for this compound given its potential hazards?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles are mandatory. Use a fume hood for weighing and reactions due to potential dust/aerosol formation .
- Storage : Store under argon at −20°C in amber vials to prevent photodegradation.
- Waste disposal : Collect sulfonyl-containing waste separately and neutralize with 10% sodium bicarbonate before incineration .
Advanced: How can computational methods predict the compound’s reactivity in novel reactions?
Answer:
- DFT studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the sulfonyl oxygen (f⁻ = 0.12) is more nucleophilic than the nitrile carbon (f⁺ = 0.09) .
- Molecular docking : Screen potential biological targets (e.g., kinase enzymes) using AutoDock Vina to prioritize experimental assays .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
